Lipophilicity Differential: Target LogP 2.6 vs. Reduced Analog CAS 189885-47-0 LogP 3.59
The target compound (CAS 887352-89-8) exhibits a computed XLogP3 of 2.6, which is 0.99 log units lower than the reduced analog N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine (CAS 189885-47-0) at XLogP3 = 3.59 [1][2]. An alternative LogP value of 3.12 has been reported for the target from other calculation methods, compared to 3.59 for the reduced analog . This consistent ~0.5–1.0 log unit reduction in lipophilicity is attributable to the electron-withdrawing and polarizing effect of the 3-ketone lactam carbonyl, which is absent in the amine-based analog.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (PubChem); LogP = 3.12 (alternate method) |
| Comparator Or Baseline | CAS 189885-47-0: XLogP3 not reported in PubChem for this CID; LogP = 3.59 (chemsrc/molbase) |
| Quantified Difference | ΔLogP ≈ −0.99 (PubChem XLogP3 method cross-source); ΔLogP = −0.47 (alternate method) |
| Conditions | Computed LogP values; PubChem XLogP3 algorithm (atom-additive method) vs. molbase/chemsrc prediction |
Why This Matters
A 1-log-unit reduction in LogP translates to approximately a 10-fold difference in octanol-water partition coefficient, directly affecting aqueous solubility, membrane permeability, and distribution coefficients—parameters critical for CNS drug design where optimal LogP typically ranges 2–4.
- [1] PubChem. Compound Summary for CID 29973237: XLogP3 = 2.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/29973237 View Source
- [2] Molbase. 2-benzyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2-benzazepine (CAS 189885-47-0): LogP = 3.5901, PSA = 21.7. https://qiye.molbase.cn View Source
